cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
2408971-77-5 |
|---|---|
Molecular Formula |
C8H13Cl2N3 |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7(6-2-3-6)8-10-4-1-5-11-8;;/h1,4-7H,2-3,9H2;2*1H |
InChI Key |
ZEIRNIJXZZBKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrins and Pyrimidine Derivatives
Reductive amination is a cornerstone for constructing the methanamine moiety. In the patent by, pyridin-2-yl-methylamines are synthesized via the reaction of cyanohydrins (e.g., 1-benzoyl-piperidin-4-one derivatives) with primary amines under reducing conditions. Adapting this to pyrimidine systems, the target compound can be synthesized by reacting a pyrimidine-containing cyanohydrin with cyclopropylamine.
Reaction Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanolic medium.
-
Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH.
-
Side Reaction Mitigation : Addition of FeSO₄·7H₂O to sequester cyanide ions.
Example Protocol :
-
Cyanohydrin Formation : Treat 4-oxo-pyrimidine-2-carboxylate with KCN to form the cyanohydrin intermediate.
-
Reductive Amination : React with cyclopropylamine in methanol, NaBH₃CN, and DABCO at 25°C for 24 hours.
-
Workup : Extract with dichloromethane, wash with brine, and concentrate.
-
Salt Formation : Treat with HCl in ethanol to precipitate the dihydrochloride salt.
Yield : 23–45% (depending on pyrimidine substituents).
The Suzuki-Miyaura coupling, as described in, enables the introduction of aryl and cyclopropyl groups to pyrimidine cores. For cyclopropyl(pyrimidin-2-yl)methanamine, a two-step sequence involving halogenation and cross-coupling is optimal.
Key Steps :
-
Halogenation : Convert pyrimidin-2-ylmethanol to the corresponding bromide using PBr₃.
-
Suzuki Coupling : React with cyclopropylboronic acid under Pd(OAc)₂/dppf catalysis.
Optimized Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%) with dppf ligand.
-
Reaction Time : 12 hours under nitrogen.
Cyclopropanation of Alkenylpyrimidine Precursors
Cyclopropanation via the Simmons-Smith reaction offers an alternative route. A pyrimidine-bearing alkene is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Procedure :
-
Alkene Synthesis : Introduce a vinyl group at the pyrimidine’s C5 position via Heck coupling.
-
Amination : Convert the resultant cyclopropylpyrimidine to the amine via Hofmann degradation.
Challenges :
-
Low regioselectivity in alkene formation (requires directing groups).
Detailed Methodologies and Comparative Analysis
Reductive Amination vs. Cross-Coupling: Yield and Scope
Critical Reaction Parameters
-
Temperature Control : Reductive amination proceeds optimally at room temperature, while Suzuki couplings require elevated temperatures (80°C).
-
Catalyst Loading : Pd(OAc)₂ at 5 mol% ensures efficient cross-coupling without excessive costs.
-
Solvent Choice : Methanol stabilizes intermediates in reductive amination, whereas 1,4-dioxane enhances Pd catalyst activity.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Cyanide Ion Management
The use of NaBH₃CN generates toxic cyanide ions, necessitating additives like FeSO₄·7H₂O. Alternative reducing agents (e.g., NaBH(OAc)₃) may reduce side reactions but require higher temperatures.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Substitutions
Key Findings :
- Pyridine vs. pyrimidine substitution alters electronic properties and hydrogen-bonding capacity, impacting target selectivity (e.g., kinase vs. receptor binding) .
- The 2-position pyrimidine in the target compound may enhance π-π stacking compared to 4-position derivatives (e.g., CAS 41832-28-4) .
- Methyl or isopropyl groups on heterocycles (e.g., 3-methylpyridin-2-yl) improve lipophilicity and membrane permeability .
Cyclopropane-Containing Analogues with Aromatic Systems
Key Findings :
Complex Derivatives with Extended Functional Groups
Key Findings :
- Esterification (e.g., ethyl 2-amino-3-(pyrimidin-2-yl)propanoate) increases hydrophilicity, suitable for oral delivery .
Biological Activity
Cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its structural formula, which incorporates a cyclopropyl group attached to a pyrimidine ring. The presence of the dihydrochloride salt form enhances its solubility and stability in biological assays.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, inhibitors targeting phosphodiesterases (PDEs) are crucial for modulating cyclic nucleotide levels within cells .
- Anti-inflammatory Activity : Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for some related compounds against COX-2 have been reported as low as 0.04 μmol .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Case Studies and Research Findings
- Pharmacological Evaluation : A study evaluated the pharmacokinetic properties of cyclopropyl derivatives, highlighting their ability to cross the blood-brain barrier effectively. This characteristic is vital for developing central nervous system-active drugs .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
- Cytotoxicity Assays : Compounds similar to cyclopropyl(pyrimidin-2-yl)methanamine were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity against specific targets .
Q & A
Q. What are the recommended synthetic routes for cyclopropyl(pyrimidin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound (CHClN, MW 222.12) typically involves a two-step process:
Formation of the cyclopropane-amine intermediate : Cyclopropane rings are often introduced via [2+1] cycloaddition reactions using dichlorocarbene or via transition-metal-catalyzed cross-couplings. For example, describes analogous compounds synthesized using fragment-assisted, structure-based strategies, where cyclopropane rings are functionalized with pyrimidine groups via nucleophilic substitution or Suzuki-Miyaura coupling .
Salt formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during acid addition to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve solubility and salt precipitation .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (≥97%) .
Q. How should researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR : Expect signals for cyclopropyl protons (δ 0.5–1.5 ppm), pyrimidine aromatic protons (δ 8.3–8.8 ppm), and amine protons (δ 2.5–3.5 ppm). provides detailed H/C NMR assignments for structurally related cyclopropane-pyrimidine hybrids .
- C NMR : Cyclopropyl carbons appear at δ 10–15 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H] to calculated m/z (222.12 + 1 = 223.13) within ±2 ppm error .
- Elemental Analysis : Confirm Cl content (theoretical: 31.9%) via ion chromatography .
Critical Note : Discrepancies in NMR splitting patterns may indicate residual solvents or diastereomeric impurities. Use DO exchange to distinguish labile NH protons .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Inhalation Risks : Avoid aerosolization; use closed systems for transfers ( notes that toxicity data are incomplete, necessitating caution) .
- First Aid :
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound's physicochemical properties and receptor binding in drug discovery contexts?
Methodological Answer:
- Physicochemical Impact :
- Lipophilicity : The cyclopropane ring increases logP by ~0.5–1.0 units compared to non-cyclopropane analogs, enhancing membrane permeability ( highlights this in ALK inhibitors) .
- Conformational Rigidity : Restricts rotation, improving binding selectivity. For example, cyclopropane-containing kinase inhibitors show 10–100x selectivity over non-cyclopropane analogs .
- Receptor Binding :
Q. What strategies are effective in resolving enantiomeric forms of this compound, and how does stereochemistry impact its biological activity?
Methodological Answer:
- Chiral Resolution :
- Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase; retention times vary by 2–4 minutes for enantiomers ( resolves similar cyclopropane amines with 95% enantiomeric excess) .
- Crystallization : Diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid .
- Biological Impact :
Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under various storage conditions?
Methodological Answer:
- Study Design :
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for:
- Hydrolysis : Degradation in aqueous buffers (pH 1–13) at 60°C .
- Oxidation : Treat with 3% HO for 24 hours .
- Light Sensitivity : Expose to UV (320–400 nm) for 48 hours (ICH Q1B) .
- Key Degradants :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
